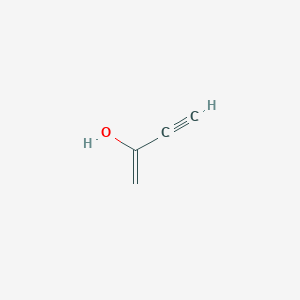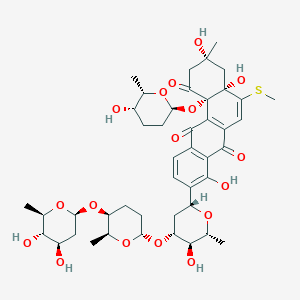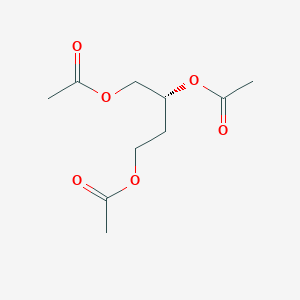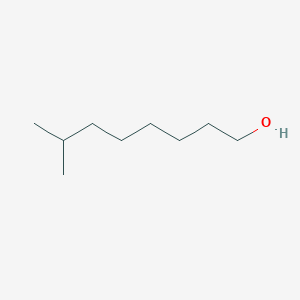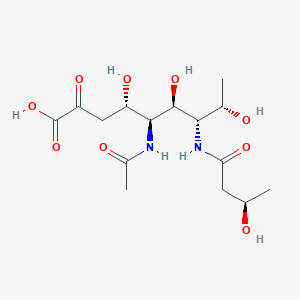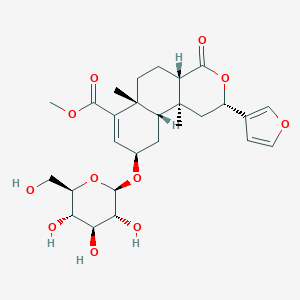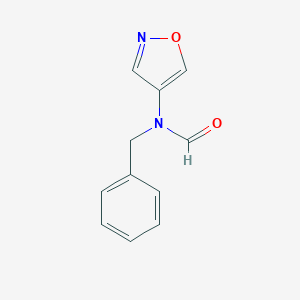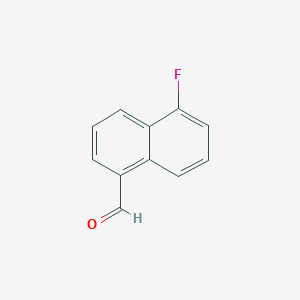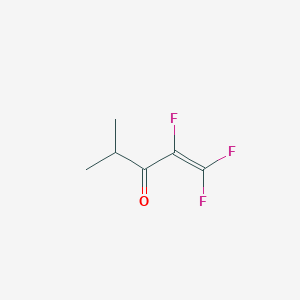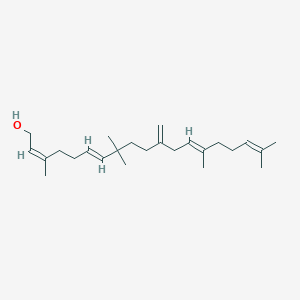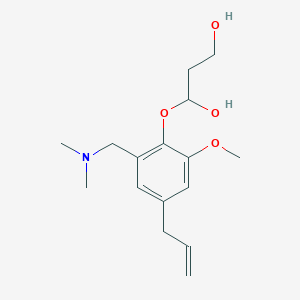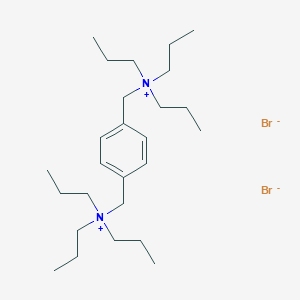
AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(TRIPROPYL-, DIBROMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, (p-Phenylenedimethylene)bis(tripropyl-, dibromide) is a chemical compound that has been widely used in scientific research. It is a quaternary ammonium compound that is commonly referred to as bisquaternary ammonium dibromide. This compound is known for its antimicrobial properties and has been used as a disinfectant in various settings.
Wirkmechanismus
The mechanism of action of ammonium, (p-Phenylenedimethylene)bis(tripropyl-, dibromide) involves the disruption of the cell membrane of microorganisms. This compound is able to penetrate the cell membrane and disrupt the normal functioning of the microorganism, leading to its death. This mechanism of action has been found to be effective against a wide range of microorganisms and has been used in the development of new antimicrobial agents.
Biochemische Und Physiologische Effekte
Ammonium, (p-Phenylenedimethylene)bis(tripropyl-, dibromide) has been found to have minimal toxicity and has been used in various settings as a disinfectant. It has been found to be effective in preventing the growth of microorganisms and has been used in the development of new antimicrobial agents. However, this compound has been found to have some side effects, including skin irritation and respiratory problems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ammonium, (p-Phenylenedimethylene)bis(tripropyl-, dibromide) in lab experiments is its effectiveness against a wide range of microorganisms. This compound has been found to be effective in preventing the growth of drug-resistant microorganisms and has been used in the development of new antimicrobial agents. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to have some side effects, including skin irritation and respiratory problems.
Zukünftige Richtungen
In the future, there is a need for further research on the use of ammonium, (p-Phenylenedimethylene)bis(tripropyl-, dibromide) in various scientific research applications. There is a need for further research on the mechanism of action of this compound and its effectiveness against various microorganisms. Additionally, there is a need for further research on the potential side effects of this compound and ways to mitigate these side effects. Finally, there is a need for further research on the development of new antimicrobial agents based on the structure of ammonium, (p-Phenylenedimethylene)bis(tripropyl-, dibromide).
Conclusion:
Ammonium, (p-Phenylenedimethylene)bis(tripropyl-, dibromide) is a quaternary ammonium compound that has been widely used in scientific research. It has been found to be effective against a wide range of microorganisms and has been used in the development of new antimicrobial agents. This compound has a mechanism of action that involves the disruption of the cell membrane of microorganisms, leading to their death. While this compound has some limitations, it has the potential to be an effective tool in scientific research. Further research is needed to fully understand the potential of this compound and to develop new antimicrobial agents based on its structure.
Synthesemethoden
The synthesis of ammonium, (p-Phenylenedimethylene)bis(tripropyl-, dibromide) involves the reaction of p-Phenylenediamine with tripropylamine and then with hydrobromic acid. The resulting product is then quaternized with methyl iodide to form the final compound. This synthesis method has been widely used in the laboratory setting and has been found to be effective in producing high-quality ammonium, (p-Phenylenedimethylene)bis(tripropyl-, dibromide).
Wissenschaftliche Forschungsanwendungen
Ammonium, (p-Phenylenedimethylene)bis(tripropyl-, dibromide) has been used in a variety of scientific research applications. It has been found to be effective against a wide range of microorganisms, including bacteria, viruses, and fungi. This compound has been used in the development of new antimicrobial agents and has been found to be effective in preventing the growth of drug-resistant microorganisms.
Eigenschaften
CAS-Nummer |
101710-67-2 |
|---|---|
Produktname |
AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(TRIPROPYL-, DIBROMIDE |
Molekularformel |
C26H50Br2N2 |
Molekulargewicht |
550.5 g/mol |
IUPAC-Name |
tripropyl-[[4-[(tripropylazaniumyl)methyl]phenyl]methyl]azanium;dibromide |
InChI |
InChI=1S/C26H50N2.2BrH/c1-7-17-27(18-8-2,19-9-3)23-25-13-15-26(16-14-25)24-28(20-10-4,21-11-5)22-12-6;;/h13-16H,7-12,17-24H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
PGNORPNZLVMPSF-UHFFFAOYSA-L |
SMILES |
CCC[N+](CCC)(CCC)CC1=CC=C(C=C1)C[N+](CCC)(CCC)CCC.[Br-].[Br-] |
Kanonische SMILES |
CCC[N+](CCC)(CCC)CC1=CC=C(C=C1)C[N+](CCC)(CCC)CCC.[Br-].[Br-] |
Synonyme |
(p-Phenylenedimethylene)bis(tripropylammonium bromide) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





